Continentalic acid

描述

Continentalic acid is a diterpenoid compound derived from the roots of Aralia continentalis, a plant commonly found in Northeastern Asia. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities .

作用机制

大陆酸通过各种分子靶点和途径发挥其作用:

生化分析

Biochemical Properties

Continentalic acid plays a significant role in biochemical reactions, particularly in its interaction with bacterial cells. It has been found to exhibit antibacterial activity against methicillin-susceptible Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentrations ranging from 8 to 16 micrograms per milliliter . The compound interacts with bacterial cell walls, disrupting their integrity and leading to cell death. Additionally, this compound has been shown to induce apoptosis in B cell lymphoma cells, suggesting its potential as an anti-cancer agent .

Cellular Effects

This compound influences various cellular processes and functions. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound induces apoptosis in B cell lymphoma cells by activating caspase pathways and increasing the production of reactive oxygen species . It also improves renal function and reduces oxidative stress in a mouse model of renal injury induced by Escherichia coli and lipopolysaccharides . These effects highlight the compound’s potential therapeutic applications in treating bacterial infections and certain types of cancer.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. In bacterial cells, it binds to cell wall components, disrupting their synthesis and leading to cell death . In mammalian cells, this compound activates caspase pathways, leading to apoptosis . It also reduces oxidative stress by decreasing malondialdehyde and peroxidase levels, nitric oxide production, and neutrophil infiltration in renal tissues . These molecular interactions underline the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . In in vitro studies, the antibacterial activity of this compound remains consistent over time, while in in vivo studies, its effects on renal function and oxidative stress are sustained over several weeks . These findings suggest that this compound maintains its biological activity over time, making it a reliable compound for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, this compound can induce apoptosis in B cell lymphoma cells and improve renal function in mouse models of renal injury

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as caspases, which play a crucial role in apoptosis . The compound also affects metabolic flux by reducing malondialdehyde and peroxidase levels, nitric oxide production, and neutrophil infiltration in renal tissues . These interactions highlight the compound’s role in modulating oxidative stress and inflammatory responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as renal tissues, where it exerts its therapeutic effects . These findings suggest that this compound has a targeted distribution pattern, which may enhance its efficacy in treating specific conditions.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In bacterial cells, it localizes to the cell wall, where it disrupts cell wall synthesis . In mammalian cells, this compound accumulates in the mitochondria, where it induces apoptosis by activating caspase pathways . These localization patterns underline the compound’s targeted mechanism of action.

准备方法

合成路线和反应条件

大陆酸通常使用超声辅助提取法从刺楸的根部提取。 最佳提取条件包括使用 100% 乙醇作为溶剂、33°C 的提取温度和 28 分钟的提取时间 . 大陆酸的产量通过高效液相色谱-紫外检测法分析和定量 .

工业生产方法

在工业环境中,大陆酸可以通过改进的薄膜水化方法生产。 这种方法涉及开发嵌入 Carbopol 凝胶中的负载大陆酸的转运体,凝胶中含有桉树油等渗透促进剂 . 这种方法确保了最佳的包封效率和持续的药物释放模式 .

化学反应分析

反应类型

大陆酸会经历各种化学反应,包括氧化、还原和取代。这些反应对于改变化合物的结构和增强其药理特性至关重要。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤化反应通常涉及溴或氯等试剂。

主要产物形成

科学研究应用

大陆酸具有广泛的科学研究应用:

化学: 用作合成其他生物活性化合物的先驱。

生物学: 对几种细菌表现出抗菌活性,包括变形链球菌和金黄色葡萄球菌.

医学: 表现出抗炎和抗癌活性,使其成为治疗类风湿性关节炎和 B 细胞淋巴瘤等疾病的潜在治疗剂

工业: 用于开发局部凝胶和其他药物制剂.

相似化合物的比较

类似化合物

松香酸: 另一种来自刺楸的二萜类化合物,具有类似的抗菌和抗炎特性.

脱氢枞酸: 具有抗菌和抗肿瘤活性的三环二萜类化合物.

独特性

大陆酸因其有效的抗关节炎活性及其与其他治疗剂(如罗氟米司特)协同作用以增强抗癌效果的能力而独一无二 . 其多样的药理特征使其成为各种科学和医学应用的宝贵化合物。

属性

IUPAC Name |

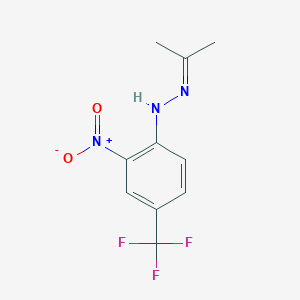

(1R,4aS,4bR,7R,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-XIHRTOKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)